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Compound of Interest

Methyl 2-bromo-1-methyl-1H-
Compound Name:
imidazole-5-carboxylate

Cat. No.: B038659

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, with the molecular formula
CeH7BrN202, is a substituted imidazole derivative.[1][2] The imidazole scaffold is a cornerstone
in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in
various biological interactions. The specific substitution pattern of this compound—featuring a
bromo group at the 2-position, an N-methyl group, and a methyl ester at the 5-position—
renders it a versatile intermediate for introducing further complexity through cross-coupling
reactions and other synthetic transformations.[3]

Given its role as a critical precursor, verifying the identity, purity, and structural integrity of
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is paramount. This guide details the
application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),
Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for its complete
characterization. The causality behind experimental choices and the interpretation of the
resulting data are emphasized to provide a framework for rigorous scientific validation.

Molecular Structure and Predicted Spectroscopic
Fingerprints

A thorough analysis begins with an understanding of the molecule's constituent parts.

¢ Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.
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» N-Methyl Group: A methyl group attached to one of the ring nitrogens.

e Bromo Substituent: A bromine atom at the C2 position, which will significantly influence the
electronic environment and isotopic signature.

o Methyl Ester Group: A -COOCHs group at the C5 position, introducing a carbonyl and a
second distinct methyl group.

These features give rise to a unique spectroscopic signature that, when analyzed collectively,
provides an unambiguous confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule. For Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, both *H
and 13C NMR are indispensable.

'H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides information on the number of distinct proton environments, their
electronic surroundings, and the connectivity between neighboring protons.

Predicted *H NMR Spectrum: In a standard deuterated solvent like Chloroform-d (CDCIs) or
DMSO-ds, the spectrum is expected to be relatively simple, showing three distinct singlets:

¢ Imidazole Ring Proton (H4): A single proton is attached to the imidazole ring at the C4
position. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.
Its chemical shift is anticipated in the aromatic region, typically between 7.5 and 8.5 ppm.

* N-Methyl Protons (-N-CHs): The three protons of the methyl group attached to the nitrogen
atom are chemically equivalent and will produce a singlet. This signal is expected to appear
further downfield than a typical aliphatic methyl group due to the influence of the aromatic
ring, likely in the range of 3.7 to 4.2 ppm.

o Ester Methyl Protons (-O-CHs): The three protons of the ester's methyl group are also
equivalent and will appear as a singlet. Their chemical shift is typically found between 3.8
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and 4.0 ppm.

Data Presentation: Predicted tH NMR Data

Predicted Chemical

Proton Assignment Shift (3, ppm) Multiplicity Integration
Imidazole H4 75-8.5 Singlet (s) 1H
N-Methyl (-N-CHs) 3.7-4.2 Singlet (s) 3H
Ester Methyl (-O-CHs) 3.8-4.0 Singlet (s) 3H

Experimental Protocol: Acquiring a *H NMR Spectrum

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

 Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

e Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition
involves 8 to 16 scans.

» Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

o Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs
at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Spectroscopy: Carbon Backbone Identification

Carbon NMR reveals the number of unique carbon environments in the molecule.

Predicted 3C NMR Spectrum: The spectrum is expected to show six distinct signals
corresponding to the six carbon atoms in the molecule.

e Carbonyl Carbon (-C=0): The ester carbonyl carbon is the most deshielded and will appear
significantly downfield, typically between 160 and 170 ppm.
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e Imidazole Ring Carbons (C2, C4, C5):

o C2 (Bromo-substituted): The carbon atom directly attached to the bromine (C2) will be
significantly influenced by the halogen's electronegativity and heavy atom effect. Its
chemical shift is expected in the range of 120-130 ppm.

o C4: This carbon is expected to appear in the aromatic region, around 135-145 ppm.

o C5 (Ester-substituted): The carbon bearing the ester group will also be in the aromatic
region, likely around 130-140 ppm.

e N-Methyl Carbon (-N-CHs): This carbon will appear in the aliphatic region, typically between
30 and 40 ppm.

o Ester Methyl Carbon (-O-CHs): This carbon is also found in the aliphatic region, generally
between 50 and 55 ppm.

Data Presentation: Predicted 3C NMR Data

Carbon Assignment Predicted Chemical Shift (6, ppm)
Carbonyl (-C=0) 160 - 170

Imidazole C4 135 - 145

Imidazole C5 130 - 140

Imidazole C2 120 - 130

Ester Methyl (-O-CHs) 50 - 55

N-Methy! (-N-CHs) 30 - 40

Experimental Protocol: Acquiring a 3C NMR Spectrum

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) may be beneficial due to the lower natural abundance of 13C.

¢ Instrument Setup: Use a broadband probe tuned to the 13C frequency.
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e Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that
all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is
typically required.

e Processing & Referencing: Process the data similarly to the *H spectrum. Reference the
spectrum using the solvent signal (e.g., the central peak of the CDCIs triplet at 77.16 ppm).

Visualization: NMR Experimental Workflow
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Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Confirming Molecular
Weight and Elemental Composition

Mass spectrometry is crucial for determining the molecular weight of a compound and offers
strong evidence for its elemental composition.

Predicted Mass Spectrum (Electrospray lonization - ESI+): The most telling feature in the mass
spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine
consists of two isotopes, 7°Br and 81Br, in an almost 1:1 ratio.[4] This results in a characteristic
pair of peaks (M and M+2) separated by two mass units for any fragment containing a bromine
atom.
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e Molecular Weight: 219.04 g/mol (for CeH77°BrN202).[1]

e Protonated Molecular lon [M+H]*: The base peak in an ESI+ spectrum is often the
protonated molecule. We expect to see two prominent peaks of nearly equal intensity at:

o m/z 220.9 (for CeHs”°BrN202%)
o m/z 222.9 (for CeHs®BrN202)

o Fragmentation: Potential fragmentation could involve the loss of the methoxy group (-OCHs)
or the entire methyl ester group (-COOCHs5).

Data Presentation: Predicted MS Data (ESI+)

Predicted m/z Predicted m/z Relative

lon Formula .
(7°Br) (3*Br) Intensity
[M+H]* [CeHsBrN202]* 220.9 2229 ~1:1
[CeH7BrN202Na]
[M+Na]* 242.9 244.9 ~1:1

+

Experimental Protocol: Acquiring a Mass Spectrum

o Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a
suitable solvent like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at
a low flow rate (e.g., 5-10 pL/min).

e Instrument Settings: Operate the mass spectrometer in positive ion mode. Set appropriate
source parameters (e.g., capillary voltage, gas flow, temperature).

o Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the
molecular ion and potential fragments.

Visualization: Bromine Isotope Pattern
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Caption: Characteristic M and M+2 isotope pattern for bromine.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the
functional groups present.

Predicted IR Spectrum: The spectrum will be characterized by several key absorption bands.
e C-H Stretching:
o Aromatic C-H stretch from the imidazole ring, typically appearing just above 3000 cm™1.

o Aliphatic C-H stretches from the two methyl groups, appearing just below 3000 cm~1
(around 2850-2960 cm™1).

e C=0 Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is
expected in the region of 1720-1740 cm~1. This is often one of the most prominent peaks in
the spectrum.

e C=N and C=C Stretching: The aromatic imidazole ring will exhibit several stretching
vibrations in the 1500-1650 cm~1 region.
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e C-O Stretching: The ester C-O single bond will show a strong absorption between 1150 and
1300 cm™1.

o C-Br Stretching: The vibration for the carbon-bromine bond is expected in the fingerprint
region, typically between 500 and 600 cm™—1, though it may be weak and difficult to assign
definitively.

Data Presentation: Predicted IR Absorption Bands

Predicted
Functional Group Vibration Type Wavenumber Intensity
(cm™)
Ester Carbonyl C=0 Stretch 1720 - 1740 Strong, Sharp
Imidazole Ring C=N, C=C Stretch 1500 - 1650 Medium
Ester C-O C-O Stretch 1150 - 1300 Strong
Aromatic C-H C-H Stretch > 3000 Medium-Weak
Aliphatic C-H C-H Stretch < 3000 Medium
Carbon-Bromine C-Br Stretch 500 - 600 Weak

Experimental Protocol: Acquiring an IR Spectrum (ATR)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Collect a background spectrum.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

e Processing: The resulting spectrum is automatically ratioed against the background
spectrum and presented in terms of transmittance or absorbance.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
the Electronic System

UV-Vis spectroscopy provides information about the conjugated Tt-system of the molecule.

Predicted UV-Vis Spectrum: Substituted imidazoles exhibit characteristic electronic transitions
(rt = 1*) in the UV region.[5][6]

e Absorption Maxima (A_max): For Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate,
absorption maxima are expected in the range of 250-300 nm.[5][7] The exact position will
depend on the solvent used, though imidazole derivatives often show only slight
solvatochromic shifts.[5]

Data Presentation: Predicted UV-Vis Data

Transition Type Predicted A_max (nm) Solvent

T - TT* 250 - 300 Ethanol or Methanol

Experimental Protocol: Acquiring a UV-Vis Spectrum

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield
an absorbance maximum between 0.5 and 1.5.

» Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

o Sample Measurement: Place the sample cuvette in the spectrophotometer and record the
absorption spectrum over a range of approximately 200-400 nm.

Conclusion: A Unified Model for Structural
Verification

The definitive identification of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is
achieved not by a single technique, but by the synergistic integration of data from multiple
spectroscopic methods.
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NMR establishes the precise carbon-hydrogen framework and confirms the presence and
location of the three distinct methyl and imidazole proton environments.

MS confirms the molecular weight and, critically, provides indisputable evidence of the

bromine atom through its unique M/M+2 isotopic pattern.

IR verifies the presence of key functional groups, most notably the ester carbonyl.

UV-Vis confirms the presence of the conjugated imidazole chromophore.

Together, these techniques provide a self-validating system, ensuring the identity and purity of
this valuable synthetic intermediate with the highest degree of scientific confidence.

Visualization: Integrated Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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